molecular formula C18H22N2O4S2 B1372076 2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid CAS No. 1208712-29-1

2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1372076
CAS No.: 1208712-29-1
M. Wt: 394.5 g/mol
InChI Key: DXDVVOQDRGLGNF-UHFFFAOYSA-N
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Description

2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid is a complex organic compound with the molecular formula C18H22N2O4S2 It is characterized by the presence of a thiazole ring, a carboxylic acid group, and a cyclooctylsulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiazole derivative in the presence of a palladium catalyst.

    Attachment of the Cyclooctylsulfamoyl Group: The cyclooctylsulfamoyl group can be introduced through a nucleophilic substitution reaction, where a cyclooctylamine reacts with a sulfonyl chloride derivative of the phenylthiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions can include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, reduction can produce alcohols or amines, and substitution can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyclooctylsulfamoyl group can enhance the compound’s binding affinity and selectivity, while the thiazole ring can participate in interactions with the target’s active site.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Cyclohexylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

    2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-oxazole-4-carboxylic acid: Similar structure but with an oxazole ring instead of a thiazole ring.

    2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the cyclooctylsulfamoyl group, which can confer specific steric and electronic properties that influence its reactivity and interactions with molecular targets. The combination of the thiazole ring and the carboxylic acid group also provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

2-[3-(cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c21-18(22)16-12-25-17(19-16)13-7-6-10-15(11-13)26(23,24)20-14-8-4-2-1-3-5-9-14/h6-7,10-12,14,20H,1-5,8-9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDVVOQDRGLGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)C3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid
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2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid
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2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid
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2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid
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2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
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2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid

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